(4R,5S)-3-Acetyl-4,5-diphenyloxazolidin-2-one
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Overview
Description
(4R,5S)-3-Acetyl-4,5-diphenyloxazolidin-2-one is a chiral oxazolidinone derivative that has garnered significant interest in the field of organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-3-Acetyl-4,5-diphenyloxazolidin-2-one typically involves the reaction of a chiral amino alcohol with an appropriate acylating agent. One common method involves the use of ®-phenylglycinol as the starting material. The synthetic route can be summarized as follows:
Formation of the Oxazolidinone Ring: The chiral amino alcohol undergoes cyclization with an acylating agent such as acetic anhydride to form the oxazolidinone ring.
Acetylation: The resulting oxazolidinone is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-3-Acetyl-4,5-diphenyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazolidinones.
Scientific Research Applications
(4R,5S)-3-Acetyl-4,5-diphenyloxazolidin-2-one has several applications in scientific research:
Asymmetric Synthesis: Used as a chiral auxiliary in the synthesis of enantiomerically pure compounds.
Catalysis: Acts as a chiral catalyst in various organic transformations.
Pharmaceuticals: Potential use in the synthesis of chiral drugs and intermediates.
Material Science: Utilized in the development of chiral materials and polymers.
Mechanism of Action
The mechanism of action of (4R,5S)-3-Acetyl-4,5-diphenyloxazolidin-2-one involves its ability to induce chirality in chemical reactions. The compound interacts with substrates through hydrogen bonding and steric interactions, leading to the formation of enantiomerically enriched products. The molecular targets include carbonyl compounds, which undergo nucleophilic addition or substitution reactions facilitated by the oxazolidinone ring.
Comparison with Similar Compounds
Similar Compounds
(4R,5S)-Dethiobiotin: Another chiral oxazolidinone derivative with similar stereochemistry.
(2R,3R,4R,5S)-2-(Hydroxymethyl)-1-nonylpiperidine-3,4,5-triol: A compound with a similar chiral center configuration.
Uniqueness
(4R,5S)-3-Acetyl-4,5-diphenyloxazolidin-2-one is unique due to its specific acetyl group and diphenyl substitution, which provide distinct steric and electronic properties. These features make it particularly effective as a chiral auxiliary and catalyst in asymmetric synthesis.
Properties
Molecular Formula |
C17H15NO3 |
---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
(4R,5S)-3-acetyl-4,5-diphenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H15NO3/c1-12(19)18-15(13-8-4-2-5-9-13)16(21-17(18)20)14-10-6-3-7-11-14/h2-11,15-16H,1H3/t15-,16+/m1/s1 |
InChI Key |
CGNGQKIWOMGEOV-CVEARBPZSA-N |
Isomeric SMILES |
CC(=O)N1[C@@H]([C@@H](OC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)N1C(C(OC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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